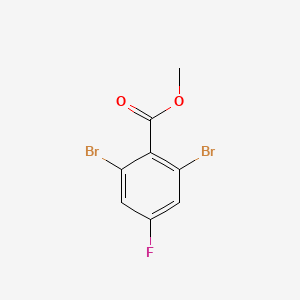

Methyl 2,6-dibromo-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dibromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQPZOPJJVTWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,6-dibromo-4-fluorobenzoate

This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 2,6-dibromo-4-fluorobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a multi-step process, designed for execution by researchers, scientists, and professionals in drug development. The chosen synthetic strategy addresses the challenges of regioselectivity and steric hindrance inherent in the target molecule.

Introduction

This compound is a halogenated aromatic ester whose structural motifs are of significant interest in medicinal chemistry. The presence of ortho-bromo substituents provides handles for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. This guide details a robust and logical synthetic pathway, breaking down the process into the synthesis of a key aniline intermediate, its conversion to the corresponding benzoic acid, and the final esterification.

Overall Synthetic Strategy

A direct electrophilic bromination of 4-fluorobenzoic acid is not a viable approach for preparing the target precursor, 2,6-dibromo-4-fluorobenzoic acid. The carboxylic acid group is a deactivating, meta-director, which would hinder the desired ortho-dibromination. Therefore, a more strategic, multi-step synthesis commencing from 4-fluoroaniline is employed. This pathway leverages the strong ortho-, para-directing ability of the amino group to ensure the correct regiochemistry of bromination.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,6-Dibromo-4-fluoroaniline

The initial step focuses on the regioselective dibromination of 4-fluoroaniline. The strongly activating and ortho, para-directing amino group facilitates the introduction of two bromine atoms at the positions ortho to it.

Experimental Protocol: Dibromination of 4-Fluoroaniline

Materials:

-

4-Fluoroaniline

-

Bromine

-

Hydrochloric acid (concentrated)

-

Water

-

Sodium bisulfite

-

Sodium hydroxide

-

Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline in a suitable solvent such as glacial acetic acid or an aqueous acidic solution.

-

Cool the stirred solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C. The molar ratio of bromine to 4-fluoroaniline should be approximately 2.1:1 to ensure complete dibromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the product into an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-dibromo-4-fluoroaniline.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,6-dibromo-4-fluoroaniline as a solid.[1]

| Parameter | Value | Rationale |

| Starting Material | 4-Fluoroaniline | Commercially available and possesses the necessary directing group. |

| Reagent | Bromine (Br₂) | Standard reagent for electrophilic aromatic bromination. |

| Stoichiometry | ~2.1 equivalents of Br₂ | A slight excess ensures complete di-substitution. |

| Temperature | 0-10 °C | Controls the reaction rate and minimizes side reactions. |

| Quenching Agent | Sodium bisulfite | Safely neutralizes unreacted bromine. |

Part 2: Synthesis of 2,6-Dibromo-4-fluorobenzoic Acid

This stage involves the conversion of the synthesized 2,6-dibromo-4-fluoroaniline into the corresponding benzoic acid. This is achieved through a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis. The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[2][3][4]

Experimental Protocol: Sandmeyer Cyanation and Hydrolysis

Step 2a: Diazotization and Cyanation

Materials:

-

2,6-Dibromo-4-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (concentrated)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (use with extreme caution)

-

Water

Procedure:

-

Prepare a solution of 2,6-dibromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm the solution gently to ensure complete dissolution, then cool it to room temperature.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for about 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product, 2,6-dibromo-4-fluorobenzonitrile, with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is often used in the next step without further purification.

Step 2b: Hydrolysis of the Nitrile

Materials:

-

Crude 2,6-dibromo-4-fluorobenzonitrile

-

Sulfuric acid (concentrated) or Sodium Hydroxide

-

Water

Procedure:

-

To the crude 2,6-dibromo-4-fluorobenzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 50-70% H₂SO₄) or an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile starting material by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid 2,6-dibromo-4-fluorobenzoic acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it thoroughly with cold water to remove any residual acid, and dry it.

-

The crude acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 3: Synthesis of this compound

The final step is the esterification of the sterically hindered 2,6-dibromo-4-fluorobenzoic acid. Due to the presence of two bulky bromine atoms ortho to the carboxylic acid group, a standard Fischer-Speier esterification is likely to be slow and low-yielding. The Steglich esterification, which proceeds under milder conditions, is a more effective method for such sterically demanding substrates.[5][6][7][8][9]

Experimental Protocol: Steglich Esterification

Materials:

-

2,6-Dibromo-4-fluorobenzoic acid

-

Methanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromo-4-fluorobenzoic acid and a catalytic amount of DMAP (typically 5-10 mol%) in anhydrous dichloromethane.

-

Add an excess of anhydrous methanol (e.g., 3-5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (typically 1.1-1.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter off the DCU and wash it with a small amount of cold DCM. If EDC is used, the urea byproduct is water-soluble and can be removed during the workup.

-

Wash the filtrate sequentially with dilute hydrochloric acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.

Caption: Experimental workflow for the Steglich esterification.

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Cyanides (CuCN, NaCN): Extremely toxic. Handle with extreme caution in a fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

-

Carbodiimides (DCC, EDC): Potent allergens and skin sensitizers. Avoid inhalation of dust and skin contact.

-

Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound presented in this guide is a robust and logical pathway that addresses the regiochemical and steric challenges of the target molecule. By starting with 4-fluoroaniline, the desired ortho-dibromo substitution pattern is readily achieved. The subsequent Sandmeyer reaction and hydrolysis provide the key benzoic acid intermediate. Finally, the use of the Steglich esterification ensures an efficient conversion to the final product, overcoming the steric hindrance that would plague a traditional Fischer esterification. This detailed protocol provides a solid foundation for researchers to produce this valuable synthetic intermediate.

References

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

-

A Practical Procedure for Regioselective Bromination of Anilines - Thieme Connect. ([Link])

-

Sandmeyer reaction - Wikipedia. ([Link])

-

Steglich Esterification - Organic Chemistry Portal. ([Link])

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). ([Link])

- Sandmeyer Reaction - ResearchG

-

2,6-dibromo-4-fluoroaniline - MySkinRecipes. ([Link])

-

Steglich Esterification Guide | PDF - Scribd. ([Link])

-

2,6-Dibromo-4-fluoroaniline - BU CyberSec Lab. ([Link])

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. ([Link])

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. ([Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. ([Link])

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,6-dibromo-4-fluorobenzoate: A Technical Guide for Synthetic and Medicinal Chemistry

Introduction

Methyl 2,6-dibromo-4-fluorobenzoate, identified by CAS number 1806294-86-9, is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its utility is primarily centered on its role as a key intermediate in the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. The strategic placement of bromine and fluorine atoms, combined with the methyl ester functionality, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and potential applications, with a focus on its practical use in a research and development setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1806294-86-9 | [1][2][3] |

| Molecular Formula | C₈H₅Br₂FO₂ | [4][3] |

| Molecular Weight | 311.93 g/mol | [4][3] |

| Appearance | Off-white to light yellow solid/powder | [5] |

| Solubility | Slightly soluble in water; soluble in common organic solvents such as methanol, ethanol, and ethyl acetate.[5][6] | |

| Stability | Stable under standard room temperature conditions.[5][6] |

The presence of two bromine atoms and a fluorine atom on the benzene ring significantly influences the electronic nature of the molecule. The strong electron-withdrawing effects of the halogens make the aromatic ring electron-deficient, which can impact the reactivity of the ester group and the ring itself in various reactions.

Synthesis and Reaction Chemistry

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 2,6-dibromo-4-fluorobenzoic acid.

A general procedure for the synthesis of a related compound, methyl 4-bromo-2-fluorobenzoate, involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride in methanol.[7] A similar approach could be adapted for the synthesis of this compound.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a scaffold for the synthesis of novel compounds with desired biological activities or material properties. The distinct functional groups offer multiple avenues for chemical modification.

Cross-Coupling Reactions

The two bromine atoms are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 2 and 6 positions of the benzene ring. This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring, enhanced by the fluorine and bromine substituents, can facilitate nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for bromo-substituents compared to fluoro-substituents.

Modification of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, hydroxamic acids, or other esters. This allows for further derivatization and fine-tuning of the molecule's properties.

Illustrative Application in Medicinal Chemistry

The synthesis of complex heterocyclic systems is a common application for halogenated intermediates. For example, derivatives of benzofuran have shown potential as anticancer agents.[8] While not a direct example, one can envision a synthetic route where this compound is a starting material for the construction of novel, highly substituted heterocyclic compounds with potential therapeutic value. The presence of fluorine is often beneficial in medicinal chemistry, as it can enhance metabolic stability and binding affinity.[9]

Caption: Potential applications of this compound in medicinal chemistry.

Experimental Protocols: A General Framework

Given that this compound is a building block, the following are generalized protocols for its use in common synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at one of the bromine positions.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

Objective: To convert the methyl ester to a carboxylic acid for further functionalization.

Materials:

-

This compound

-

Base (e.g., LiOH, NaOH, KOH)

-

Solvent system (e.g., THF/Water, Methanol/Water)

-

Acid for workup (e.g., 1M HCl)

Procedure:

-

Dissolve this compound in the solvent system.

-

Add an aqueous solution of the base (1.5-3.0 eq).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with the acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not have direct biological applications, its utility in the synthesis of complex and diverse molecular structures makes it a crucial tool for researchers in drug discovery and materials science. The strategic combination of reactive sites—two bromine atoms for cross-coupling and an ester for further modification—provides a robust platform for the creation of novel compounds with potentially significant applications. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the laboratory.

References

-

Arctom, CAS NO. 1806294-86-9 | this compound. Available at: [Link]

-

King-Pharm, 1806294-86-9. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-Bromo-4-Fluorobenzoate: Your Key Intermediate for Pharmaceutical Innovation. Available at: [Link]

- Google Patents, Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Google Patents, Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Available at: [Link]

-

dos Santos, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

- Google Patents, Preparation method of 2-bromo-6-fluorobenzoic acid.

-

de Witte, A. M., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

physical and chemical properties of Methyl 2,6-dibromo-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and strategic value of Methyl 2,6-dibromo-4-fluorobenzoate (CAS No. 1806294-86-9) for professionals in research and drug development.[1][2] This document consolidates available data on its physicochemical properties, proposes a detailed synthetic pathway, and explores its potential reactivity and applications as a key building block in medicinal chemistry. Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Strategic Importance of Polyhalogenated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[3] this compound emerges as a compound of significant interest due to its unique trifunctionalized aromatic core. The presence of two sterically demanding bromine atoms flanking the methyl ester group, combined with the strong electron-withdrawing nature of the fluorine atom, creates a unique electronic and steric environment. This substitution pattern suggests its utility as a versatile intermediate for the synthesis of complex, novel molecular architectures with potential therapeutic applications.[1][4][5]

This guide aims to provide a detailed technical resource for researchers looking to leverage the synthetic potential of this compound.

Physicochemical Properties: A Data-Driven Profile

Precise characterization of a compound's physical properties is fundamental to its application in synthetic chemistry. While experimental data for this compound is not extensively published, a combination of data from suppliers and predictive modeling provides a solid foundation for its use.

| Property | Value | Source |

| CAS Number | 1806294-86-9 | [1][2] |

| Molecular Formula | C₈H₅Br₂FO₂ | [1] |

| Molecular Weight | 311.93 g/mol | [1] |

| Predicted Boiling Point | 283.8 ± 35.0 °C | |

| Predicted Density | 1.903 ± 0.06 g/cm³ | |

| Appearance | White to off-white solid (inferred) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water. |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-dibromo-4-fluorobenzoic acid

This procedure is adapted from established methods for the bromination of aromatic carboxylic acids.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-fluorobenzoic acid (1 eq.).

-

Bromination: Add an excess of bromine (2.2 eq.) dropwise to the flask at room temperature with vigorous stirring. An iron catalyst (e.g., iron filings or anhydrous FeBr₃, 0.1 eq.) is then carefully added.

-

Reaction Monitoring: The reaction mixture is heated to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of an aqueous solution of sodium bisulfite to remove excess bromine. The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 2,6-dibromo-4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This is a standard Fischer esterification protocol.[8][9]

-

Reaction Setup: To a round-bottom flask containing the purified 2,6-dibromo-4-fluorobenzoic acid (1 eq.), add an excess of methanol (which also acts as the solvent).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction: The mixture is heated to reflux and stirred for several hours. The reaction should be monitored by TLC or HPLC.

-

Work-up: Upon completion, the mixture is cooled, and the excess methanol is removed by rotary evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Key reaction pathways for this compound.

-

Cross-Coupling Reactions: The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents at the 2 and 6 positions, enabling the construction of complex molecular frameworks.

-

Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further functionalization.[10]

-

Nucleophilic Aromatic Substitution: While less reactive than other positions, the fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions, further expanding the synthetic possibilities.

Applications in Research and Drug Development

Polyhalogenated aromatic compounds are valuable building blocks in medicinal chemistry.[3][11] While specific applications of this compound are not yet widely reported, its structure suggests significant potential in several areas:

-

Scaffold for Novel Therapeutics: The ability to selectively functionalize the bromine and ester groups makes this compound an ideal starting point for the synthesis of libraries of novel compounds for screening against various biological targets. The steric bulk of the bromine atoms can be used to probe specific binding pockets in enzymes and receptors.

-

Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides.[12]

-

Materials Science: The unique electronic properties conferred by the halogen atoms may make derivatives of this compound interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling halogenated aromatic esters should be strictly followed.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of Exposure:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for synthetic and medicinal chemistry. Its trifunctionalized aromatic ring offers multiple points for diversification, making it a valuable tool for the creation of novel and complex molecules. While further experimental characterization is warranted, the information and proposed protocols in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing compound.

References

-

ECHO CHEMICAL CO., LTD. Methyl 2,6-dibromo-4-fluorobenzoate. [Link]

-

ChemBuyersGuide.com, Inc. abcr GmbH (Page 294). [Link]

-

Unknown. Lab5 procedure esterification. [Link]

- Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

The Royal Society of Chemistry. 4. [Link]

-

Chemie.DE Information Service. 773134-10-4 2,4-dibromo-6-fluorobenzoato de metilo. [Link]

-

A.G. Layne, Inc. SDS Aromatic 100.pdf. [Link]

-

PubMed. Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. [Link]

-

NIH. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

Aromatics International. Safety Data Sheet. [Link]

-

PubMed. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

ResearchGate. (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

Wikipedia. Benzoic acid. [Link]

- Google Patents. Method for preparing benzoic acid esters.

-

NIH. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

-

ResearchGate. (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). [Link]

- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

-

NOVA Chemicals. SAFETY DATA SHEET. [Link]

-

A.G. Layne, Inc. Aromatic 100 - SAFETY DATA SHEET. [Link]

- Google Patents.

-

Xiamen Aeco Chemical Co., Ltd. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. [Link]

- Google Patents.

-

ACS Publications. Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes | Organic Letters. [Link]

-

NIH. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219. [Link]

Sources

- 1. 1806294-86-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. Methyl 2,6-dibromo-4-fluorobenzoate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-dibromo-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 13. novachem.com [novachem.com]

- 14. aglayne.com [aglayne.com]

A Technical Guide to the Solubility of Methyl 2,6-dibromo-4-fluorobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,6-dibromo-4-fluorobenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry and drug discovery. The document outlines the theoretical principles governing its solubility, presents a qualitative solubility profile based on its structural attributes, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work. Emphasis is placed on the rationale behind experimental design and solvent selection for applications ranging from chemical synthesis to purification by recrystallization.

Introduction to this compound

This compound is a polyhalogenated aromatic compound. Such molecules are pivotal building blocks in organic synthesis, often serving as intermediates in the creation of complex pharmaceuticals and agrochemicals.[1] The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties, making a thorough understanding of its behavior in various solvents a prerequisite for its effective application.

Chemical Structure and Physicochemical Properties

The defining features of this compound are its aromatic core, an electron-withdrawing methyl ester group, and heavy halogen substituents. The two bulky bromine atoms ortho to the ester group create significant steric hindrance, which can influence its reactivity and intermolecular interactions. While specific experimental data for this exact isomer is not widely published, we can infer its properties from closely related analogs.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value / Description | Rationale / Source |

|---|---|---|

| Molecular Formula | C₈H₅Br₂FO₂ | Calculated from structure. |

| Molecular Weight | 311.93 g/mol | Calculated from structure. |

| Appearance | White to off-white solid or crystalline powder. | Based on similar compounds like Methyl 2-bromo-4-fluorobenzoate.[1] |

| Melting Point | Expected to be a solid at room temperature. | Halogenated benzoates are typically solids. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point.[2] |

| Aqueous Solubility | Very slightly soluble to insoluble. | The hydrophobic aromatic ring and halogens dominate the polar ester group.[1][2] |

| LogP (estimated) | > 3.0 | The two bromine atoms and benzene ring significantly increase lipophilicity. |

Significance in Research and Development

Halogenated intermediates like this compound are valuable in medicinal chemistry for several reasons:

-

Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing a drug's half-life.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding to protein targets.

-

Synthetic Handles: The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex molecular architectures.

Understanding the solubility of this intermediate is the first critical step in designing reaction conditions, purification strategies, and formulation pathways.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The widely used principle "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

"Like Dissolves Like": Polarity Considerations

The structure of this compound presents a mixed polarity.

-

Nonpolar Character: The benzene ring and the large, electron-rich bromine atoms contribute to a significant nonpolar, lipophilic character.

-

Polar Character: The methyl ester (-COOCH₃) and the fluorine atom introduce polarity through their dipole moments.

Overall, the molecule is predominantly nonpolar to moderately polar. Therefore, it is expected to have limited solubility in highly polar solvents like water but good solubility in solvents of low to intermediate polarity.

Solvent Classification

Organic solvents are typically classified into three categories, which helps predict solubility:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). Capable of hydrogen bonding. Due to the compound's largely hydrophobic nature, solubility is expected to be low in these solvents.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, DMSO, THF). Possess dipoles but lack O-H or N-H bonds. These are often excellent solvents for a wide range of organic molecules and are expected to dissolve this compound well.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Dichloromethane). Have low dielectric constants and rely on van der Waals forces for solvation. These should also be effective solvents, particularly those that can interact with the aromatic ring (like toluene).

Solubility Profile of this compound

A systematic solubility assessment is crucial for any laboratory workflow. This begins with qualitative screening, followed by quantitative determination in key solvents.

Qualitative Solubility Observations

The following table summarizes the expected qualitative solubility in a range of common laboratory solvents at ambient temperature (~20-25 °C). This provides a rapid, practical guide for initial experimental design.

Table 2: Predicted Qualitative Solubility Profile

| Solvent | Class | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Insoluble | The large hydrophobic backbone dominates.[6] |

| Methanol | Polar Protic | Sparingly Soluble | May show some solubility due to the ester group, but limited.[2] |

| Ethanol | Polar Protic | Sparingly to Soluble | Similar to methanol, but slightly better due to increased alkyl character.[1] |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to dissolve the ester and interact with the ring. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent for polar and moderately nonpolar compounds. |

| Dichloromethane (DCM) | Nonpolar | Very Soluble | Excellent solvent for many halogenated organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | Ether functionality effectively solvates a wide range of organics. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Very Soluble | The ester functionality in the solvent is a good match for the solute.[7] |

| Toluene | Nonpolar | Soluble | Aromatic π-π stacking interactions can aid dissolution. |

| Hexanes | Nonpolar | Sparingly Soluble | May be too nonpolar to effectively solvate the polar ester group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful, highly polar aprotic solvent capable of dissolving many compounds.[8] |

Quantitative Solubility Data

Quantitative data is essential for applications like determining reaction concentrations or preparing solutions for high-throughput screening. This data is typically obtained using the experimental methods described in Section 4.0. While specific data for this compound is not available, a typical data table would be structured as follows:

Table 3: Example Quantitative Solubility Data Table

| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

|---|---|---|---|---|

| Acetonitrile | Shake-Flask | 25 | Data | Data |

| Ethyl Acetate | Shake-Flask | 25 | Data | Data |

| Aqueous Buffer (pH 7.4) | Kinetic | 25 | Data | Data |

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-validated protocols. The choice of method depends on the desired outcome: thermodynamic equilibrium solubility for physical chemistry and formulation, or kinetic solubility for rapid screening.[3][9]

Caption: A logical workflow for selecting the appropriate solubility assay.

Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask thermodynamic solubility protocol.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9] This step is the most crucial for accuracy; insufficient time will lead to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a chemically compatible syringe filter (e.g., PTFE for organic solvents, 0.22 µm pore size) and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.[11]

-

Analysis: Prepare a series of dilutions of the filtrate and analyze them using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration.[12] The concentration of the undiluted filtrate is the thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Screening

Kinetic solubility is a non-equilibrium measurement used in early drug discovery to quickly assess a compound's dissolution properties under specific aqueous buffer conditions, typically starting from a concentrated DMSO stock solution.[8] It is faster but generally yields higher and more variable results than thermodynamic solubility.[9]

Detailed Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Assay Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells to achieve the final desired concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[13]

-

Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[8]

-

Precipitate Removal: The key step is to separate any precipitated solid. This is commonly done by filtering the plate through a 96-well filter plate (e.g., using vacuum or centrifugation).[9]

-

Quantification: The concentration of the compound remaining in the clear filtrate is determined. This can be done rapidly using UV-Vis spectroscopy in a plate reader.[14] Alternatively, methods like laser nephelometry can measure the amount of precipitate formed by light scattering without a filtration step.[15]

Practical Applications and Solvent Selection

Solvent Selection for Synthesis and Work-up

-

Reactions: For chemical reactions, a solvent that dissolves all reactants is ideal. Based on the profile, solvents like THF, Toluene, or Acetonitrile would be excellent choices for reactions involving this compound.

-

Extractions: During aqueous work-up, a water-immiscible solvent with high solubility for the compound is required. Ethyl acetate and Dichloromethane are standard choices for efficiently extracting such compounds from an aqueous phase.

Solvent Systems for Recrystallization and Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16][17]

Caption: Decision tree for selecting a recrystallization solvent system.

Potential Recrystallization Systems:

-

Single Solvent: A mixture of ethanol and water could be effective. The compound would likely be soluble in hot ethanol but would precipitate upon the addition of water or upon cooling.[7] Similarly, heating in a solvent like toluene and allowing it to cool slowly could yield crystals.

-

Multi-Solvent System: A common and effective technique involves dissolving the compound in a minimum amount of a "good" solvent (like hot Ethyl Acetate or Acetone) and then slowly adding a "poor," miscible solvent (like Hexanes) until the solution becomes turbid (cloudy).[7] Gently warming to re-dissolve and then allowing slow cooling often produces high-quality crystals.

Conclusion

This compound is a predominantly nonpolar to moderately polar compound, exhibiting high solubility in common polar aprotic and nonpolar organic solvents, and poor solubility in highly polar protic solvents like water. This solubility profile is critical for its effective use in organic synthesis and drug development. The choice between the robust, equilibrium-based shake-flask method and the rapid, high-throughput kinetic assay depends entirely on the application's specific requirements for accuracy versus speed. A systematic approach to solvent screening, as outlined in this guide, is fundamental to designing successful reaction, purification, and analytical protocols for this and other related chemical intermediates.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.). Google Cloud.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). ACS Publications.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. (n.d.). Manufacturer and Supplier.

- Solubility of Organic Compounds. (2023, August 31).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. (2025, March 1).

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- What would be an ideal recrystallization solvent for sodium benzoate? (2023, September 19). Brainly.

- Recrystallization Lab: Solvent Selection & Benzoic Acid. (n.d.). Studylib.

- Solvent for recrystallization of benzoic acid? (2017, May 21). Chemistry Stack Exchange.

- Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.

- Methyl 4-bromo-2-fluorobenzoate. (n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. brainly.com [brainly.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. improvedpharma.com [improvedpharma.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. rheolution.com [rheolution.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. youtube.com [youtube.com]

Methyl 2,6-dibromo-4-fluorobenzoate: A Technical Guide for Advanced Synthesis

This in-depth technical guide provides a comprehensive overview of Methyl 2,6-dibromo-4-fluorobenzoate, a halogenated aromatic ester of significant interest to researchers and professionals in drug development and fine chemical synthesis. Due to its specific substitution pattern, this compound presents unique opportunities for the design of novel molecular architectures. This guide offers insights into its commercial availability, a detailed plausible synthesis pathway, predicted physicochemical and spectroscopic properties, potential applications, and essential safety protocols.

Commercial Availability and Sourcing

This compound is available commercially, though it is considered a specialty chemical and is less common than its isomers. Researchers can procure this compound from suppliers specializing in niche building blocks for research and development.

Currently, one known supplier is CP Lab Safety, which offers the compound with a purity of 97%.[1] Given its specialized nature, researchers may also explore custom synthesis services from various chemical manufacturing organizations to obtain this reagent.

It is crucial to distinguish this compound from its more commonly available isomers, such as Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) and Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2), to ensure the correct starting material for a synthetic route.

Proposed Synthesis Pathway

Experimental Protocol:

Step 1: Synthesis of 2,6-Dibromo-4-fluorobenzoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 4-fluorobenzoic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a stoichiometric excess of bromine (Br₂) dropwise to the reaction mixture at room temperature. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta-director. The positions ortho to the fluorine are activated, and due to steric hindrance from the carboxylic acid group, bromination is expected to occur at the 2 and 6 positions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a solution of sodium bisulfite to quench excess bromine. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization to yield 2,6-dibromo-4-fluorobenzoic acid.

Step 2: Esterification to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2,6-dibromo-4-fluorobenzoic acid in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours.

-

Reaction Monitoring: The progress of the esterification can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Physicochemical and Spectroscopic Properties

Due to the scarcity of specific experimental data for this compound, its properties are predicted based on the known data of its isomers and related halogenated benzoates.

Table 1: Comparison of Physicochemical Properties

| Property | This compound (Predicted) | Methyl 2-bromo-4-fluorobenzoate[2][3] | Methyl 4-bromo-2-fluorobenzoate |

| CAS Number | Not Assigned | 653-92-9 | 179232-29-2 |

| Molecular Formula | C₈H₅Br₂FO₂ | C₈H₆BrFO₂ | C₈H₆BrFO₂ |

| Molecular Weight | 311.94 g/mol | 233.03 g/mol | 233.04 g/mol |

| Appearance | White to off-white solid | Off-white powder or colorless to light yellow liquid | White to light yellow powder to crystal |

| Melting Point | Expected to be a solid with a defined melting point | Not specified | 58 - 62 °C |

| Boiling Point | Higher than its monobrominated isomers | 75-78 °C / 1 mmHg | Not specified |

| Solubility | Insoluble in water; soluble in common organic solvents | Slightly soluble in water; soluble in ethanol, methanol, ether | Soluble in organic solvents |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two equivalent protons at the 3 and 5 positions. These protons would likely appear as a doublet of doublets due to coupling with the fluorine atom. A singlet corresponding to the methyl ester protons will be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling constants (for the carbon-fluorine coupling).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a cluster of peaks for the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the C=O stretching of the ester group, C-O stretching, and C-Br and C-F stretching vibrations.

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are valuable building blocks in medicinal chemistry and materials science.[2][3] The presence of multiple halogen atoms in this compound offers several strategic advantages:

-

Orthogonal Reactivity: The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at specific positions. The fluorine atom can influence the electronic properties and metabolic stability of the molecule.

-

Modulation of Physicochemical Properties: The halogens can be used to fine-tune properties such as lipophilicity, acidity/basicity, and binding interactions with biological targets.

-

Structural Scaffolding: This compound can serve as a rigid scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for designing potent and selective drug candidates.

While specific applications for this compound are not yet widely reported, its structural motifs suggest potential utility in the development of:

-

Novel kinase inhibitors

-

Antiviral and anticancer agents

-

Agrochemicals

-

Specialty polymers and liquid crystals

Safety and Handling

The safety profile of this compound is not explicitly documented. Therefore, it is imperative to handle this compound with the same precautions as its structurally related and hazardous isomers.

Hazard Identification (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- This cit

-

This compound, 97% Purity, C8H5Br2FO2, 1 gram - CP Lab Safety. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. New Venture. [Link]

Sources

The Strategic Utility of Methyl 2,6-dibromo-4-fluorobenzoate: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dibromo-4-fluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms ortho to the methyl ester and a fluorine atom at the para position, offers multiple reactive sites for strategic functionalization. This technical guide provides an in-depth analysis of the compound's properties, potential synthesis strategies, and its promising research applications in medicinal chemistry, materials science, and agrochemicals. While direct literature on this specific isomer is emerging, this document extrapolates from the well-established chemistry of related bromo-fluoro-benzoate derivatives to provide a forward-looking perspective on its utility.

Introduction: A Molecule of Untapped Potential

The strategic incorporation of fluorine and bromine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] Bromine, on the other hand, serves as an excellent handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound (CAS No. 1806294-86-9) emerges as a compound of interest due to its trifunctional nature. The two sterically hindered bromine atoms offer opportunities for selective and sequential reactions, while the fluorine atom can modulate the electronic properties of the aromatic ring and serve as a site for nucleophilic aromatic substitution under specific conditions. The methyl ester provides a readily modifiable group for further derivatization. This guide will explore the untapped potential of this molecule as a key intermediate for innovation.

Chemical and Physical Properties

While extensive experimental data for this compound is not yet widely published, its basic properties can be found in supplier databases.

| Property | Value | Source |

| CAS Number | 1806294-86-9 | [4] |

| Molecular Formula | C₈H₅Br₂FO₂ | [4] |

| Molecular Weight | 311.93 g/mol | [4] |

| Purity | Typically ≥98% | [5][6] |

Based on the chemistry of analogous compounds such as Methyl 2-bromo-4-fluorobenzoate, it is expected to be a solid at room temperature, soluble in common organic solvents like ethanol, methanol, and ether, and have limited solubility in water.[5]

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the selective dibromination of a 4-fluorobenzoic acid derivative. The key challenge lies in achieving the desired 2,6-disubstitution pattern.

Caption: Proposed multi-step synthesis of this compound.

This proposed pathway begins with the bromination of 4-fluorotoluene. The methyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director, which would favor bromination at the 2-position. A second bromination would then be directed to the 6-position due to the directing effects of the methyl and fluoro groups. Subsequent oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield the final product. The choice of brominating agent and catalyst would be crucial to control the regioselectivity.

Potential Research Applications

The unique structural features of this compound make it a highly attractive building block for various fields of research.

A. Medicinal Chemistry

The dibromo functionality allows for sequential and site-selective cross-coupling reactions, making this molecule an ideal scaffold for creating libraries of compounds for drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. This compound could serve as a central scaffold, with the bromine atoms being replaced by various aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Negishi couplings to explore the chemical space around the kinase active site.

-

Anti-inflammatory Agents: The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the construction of diaryl systems. The dibromo groups can be sequentially functionalized to introduce different aromatic rings, potentially leading to new cyclooxygenase (COX) inhibitors.

-

Antiviral Compounds: The development of new antiviral agents is a constant need. This building block could be used to synthesize novel nucleoside analogues or other heterocyclic systems with potential antiviral activity.

B. Materials Science

The presence of multiple reactive sites allows for the incorporation of this unit into larger polymeric structures or for the synthesis of functional organic materials.

-

Specialty Polymers: The dibromo functionality can be utilized in polymerization reactions, such as Suzuki polycondensation, to create novel fluorinated polymers with potentially interesting thermal, mechanical, and optical properties.

-

Organic Light-Emitting Diodes (OLEDs): The fluorinated and brominated aromatic core could be a component in the synthesis of new host or emitter materials for OLEDs. The heavy bromine atoms could promote intersystem crossing, which is beneficial for phosphorescent OLEDs.

C. Agrochemicals

Many modern herbicides and fungicides are based on halogenated aromatic structures. This compound can serve as a key intermediate in the synthesis of new agrochemicals with improved efficacy and selectivity.

Experimental Protocols (Analogous)

Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for similar compounds and should be adapted and optimized.

A. Analogous Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling of a dibromoaromatic compound with a boronic acid.

Sources

- 1. Methyl 2-bromo-4-chloro-6-fluorobenzoate(943975-33-5) 1H NMR spectrum [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2,6-dibromo-4-fluorobenzoate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. 1806294-86-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. arctomsci.com [arctomsci.com]

literature review of Methyl 2,6-dibromo-4-fluorobenzoate

An In-depth Technical Guide to Methyl 2,6-dibromo-4-fluorobenzoate

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data on its synthesis, properties, and potential applications, grounded in established chemical principles and analogous reactions.

Introduction: A Versatile Fluorinated Building Block

This compound belongs to a class of poly-halogenated aromatic esters. Its structure is characterized by a benzene ring substituted with a methyl ester group, a fluorine atom at the para-position, and two bromine atoms ortho to the ester. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic profiles[1]. The bromine atoms serve as versatile synthetic handles, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While direct literature on this specific isomer is sparse, its utility can be inferred from the extensive applications of related bromo-fluoro-benzoate derivatives in the development of pharmaceuticals and agrochemicals[2][3][4][5].

Physicochemical and Spectroscopic Data

Characterization of this compound relies on standard analytical techniques. The table below summarizes its key properties.

| Property | Value |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 315.93 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not explicitly assigned in public databases |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) and insoluble in water. |

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following features would be anticipated:

-

¹H NMR: A singlet for the methyl protons (-OCH₃) around 3.9 ppm and a doublet for the two equivalent aromatic protons (H-3 and H-5) due to coupling with the fluorine atom.

-

¹³C NMR: Signals for the carbonyl carbon (~164 ppm), the methyl carbon (~53 ppm), and four distinct aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings would be observable.

-

¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Synthesis and Mechanistic Insight

The synthesis of this compound is most logically achieved via a two-step process: the selective dibromination of a commercially available precursor followed by esterification.

Step 1: Synthesis of 2,6-dibromo-4-fluorobenzoic acid (Precursor)

The key precursor is 2,6-dibromo-4-fluorobenzoic acid. This can be synthesized from 4-fluorobenzoic acid[6]. The carboxylic acid group is an ortho-para director; however, it is deactivating. The fluorine atom is also an ortho-para director and is activating. Bromination will, therefore, occur at the positions ortho to the fluorine atom (and meta to the carboxylic acid).

Step 2: Esterification of 2,6-dibromo-4-fluorobenzoic acid

The conversion of the carboxylic acid to its methyl ester is a standard transformation. A highly effective method involves the use of thionyl chloride (SOCl₂) to form an intermediate acyl chloride, which then readily reacts with methanol. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. This procedure is analogous to the esterification of similar halo-substituted benzoic acids[7].

The causality behind this choice is clear: direct Fischer esterification (acid + alcohol under catalytic acid) is an equilibrium process that may require harsh conditions and large excesses of alcohol for a sterically hindered and deactivated substrate like this. The acyl chloride pathway is a non-reversible, high-yielding alternative that proceeds under mild conditions.

Detailed Experimental Protocol: Esterification via Acyl Chloride

This protocol is a self-validating system adapted from established procedures for analogous compounds[7].

Materials:

-

2,6-dibromo-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dibromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous DCM or toluene.

-

Acyl Chloride Formation: Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature. A catalytic amount of anhydrous DMF can be added to accelerate the reaction.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution and the formation of a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed, which can be facilitated by co-evaporation with anhydrous toluene.

-

Esterification: Re-dissolve the crude acyl chloride intermediate in anhydrous DCM and cool the flask in an ice bath (0°C). Slowly add anhydrous methanol (5.0-10.0 eq.).

-

Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Dilute the reaction mixture with DCM. Carefully wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,6-dibromo-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 2,6-dibromo-4-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Unlocking Molecular Complexity